![molecular formula C19H28O3 B122463 (3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one CAS No. 63518-24-1](/img/structure/B122463.png)

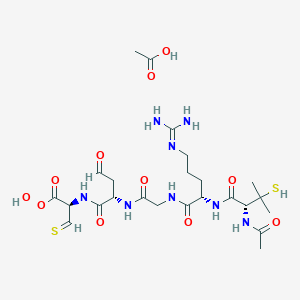

(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a type of 3beta-sterol, a cholestanoid, a C27-steroid, and a 3beta-hydroxy-Delta(5)-steroid . It plays a role as a human metabolite, a mouse metabolite, a Daphnia galeata metabolite, and an algal metabolite .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 17α-hydroxyprogesterone (17α-hydroxypregn-4-ene-3,20-dione) has been used as a starting material. The 3-keto group is converted to an enol ether using ethanol and formic acid triethyl ester, followed by halogenation at the 6-position with carbon tetrabromide. The 3-keto group is then restored, and the 17-hydroxy group is acetylated .Molecular Structure Analysis

The molecular formula of the compound is C27H44O . It has a molecular weight of 384.638 Da and a mono-isotopic mass of 384.339203 Da . The compound has 9 defined stereocenters .Aplicaciones Científicas De Investigación

Crystal Structure and Conformation

The compound exhibits a complex steroidal structure, with fused four-ring systems often adopting chair, half-chair, or envelope conformations. For instance, in one study, the crystal structure of a derivative showed rings A and C in chair conformations and rings B and D in half-chair and envelope conformations, respectively (Zhou et al., 2015). This unique arrangement facilitates weak intermolecular interactions, linking molecules into distinct layers or chains in the crystal lattice, as observed in different steroidal compounds (Ketuly et al., 2010).

Cryosynthesis and Nanoparticle Formation

The cryosynthesis technique has been applied to create nanoparticles of similar compounds, significantly reducing particle size without altering the molecular structure. This process enhances specific properties like reduced cytotoxicity, potentially broadening the compound's applicability in medical and material sciences (Морозов et al., 2015).

Antimicrobial and Anticancer Activities

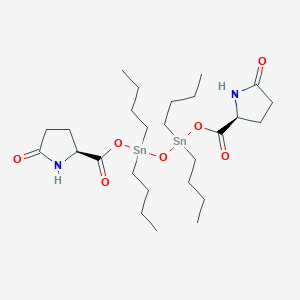

Derivatives of similar steroidal compounds have demonstrated promising biological activities. For instance, triorganotin(IV) derivatives showed significant antifungal and anticancer activities against certain strains and cell lines, highlighting the potential for these compounds in therapeutic applications (Shaheen et al., 2014).

Propiedades

IUPAC Name |

(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h4,11-13,15,17,20,22H,3,5-10H2,1-2H3/t11-,12-,13-,15-,17+,18+,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFOFTYQPDOWJT-DZPFYSMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)

![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)